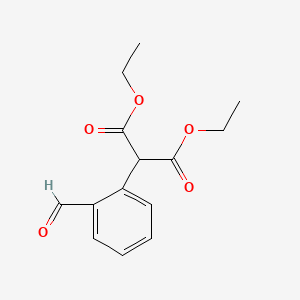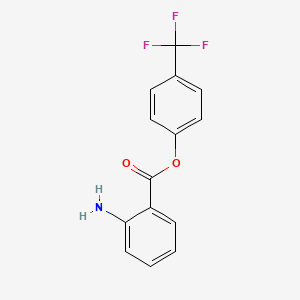
2-Ethyl-4-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C9H11NO2 It is characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and a nitro group at the first position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methyl-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-ethyl-4-methylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . The reaction is typically carried out in the liquid phase, and the nitro group is introduced at the para position relative to the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Ethyl-4-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-4-methyl-1-nitrobenzene.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-4-methyl-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity. The pathways involved may include oxidative stress and disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
- 2-Ethyl-1-nitrobenzene
- 4-Methyl-1-nitrobenzene
- 2-Methyl-4-nitrobenzene
Comparison: 2-Ethyl-4-methyl-1-nitrobenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its reactivity and physical properties
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3 |
Clé InChI |
HRGHYPZQJLQUKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)



![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)


